molecular formula C6H5F3N2O B1399387 5-Amino-2-(trifluoromethyl)pyridin-4-ol CAS No. 1196153-82-8

5-Amino-2-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1399387
CAS No.: 1196153-82-8
M. Wt: 178.11 g/mol
InChI Key: HGRBXDHMWGUDPV-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pyridin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, phosphoinositide 3-kinase (PI3K) is deregulated in a wide variety of human tumors and triggers activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR) .

Safety and Hazards

This compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas). If swallowed, immediate medical assistance should be sought .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)pyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

Major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines, depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-(trifluoromethyl)pyridin-4-ol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position, which can significantly alter its chemical reactivity and biological interactions. This unique structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRBXDHMWGUDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721329
Record name 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-82-8
Record name 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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